Ethomersol

Description

Historical Development and Context of Actoprotector Research

The investigation into the class of pharmacological substances known as actoprotectors began in the 1970s at the Military Medical Academy in the former Leningrad, USSR, under the guidance of Professor Vladimir Vinogradov. biomolther.orgnih.gov This research was driven by the need to enhance the physical and mental efficiency of individuals, particularly in demanding environments. biomolther.orgnih.gov The initial breakthrough from this research was the development of bemitil, the first and most widely recognized actoprotector. biomolther.orgnih.gov This achievement was significant enough to earn Professor Vinogradov and his team the State Prize of the USSR. biomolther.orgnih.gov

The success of bemitil spurred the formulation of other actoprotectors, including Ethomersol. biomolther.orgnih.gov These compounds were developed with military and space medicine applications in mind, aiming to boost work capacity under extreme conditions such as hypoxia and hyperthermia. nih.govresearchgate.net this compound, specifically, was developed in the late 1980s as a water-soluble analog of bemitil. researchgate.net The low water solubility of bemitil limited its application in parenteral (injectable) forms, which are often necessary for rapid intervention in critical situations. researchgate.net The development of this compound, with its improved water solubility, was intended to overcome this limitation. researchgate.net Clinical studies on this compound were initiated in 1990-1991. biomolther.orgnih.govresearchgate.net However, with the dissolution of the Soviet Union in 1991, further extensive clinical research on this compound was interrupted. researchgate.net

This compound as a Member of the Benzimidazole (B57391) Actoprotector Class

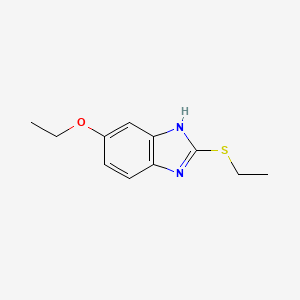

This compound is chemically identified as 5-ethoxy-2-ethylthiobenzimidazole hydrochloride. biomolther.orgresearchgate.netresearchgate.net Its structure is similar to bemitil, which is 2-ethylthiobenzimidazole hydrobromide. biomolther.orgnih.gov This structural similarity to purine (B94841) bases is thought to be related to their biological activity, including the activation of the cell genome. biomolther.org

As a benzimidazole derivative, this compound shares many pharmacological properties with bemitil. biomolther.orgresearchgate.net Its development as a water-soluble analog was a key advancement, intended to allow for parenteral administration. researchgate.net

| Property | This compound |

| Chemical Name | 5-ethoxy-2-ethylthiobenzimidazole hydrochloride |

| CAS Number | 133875-83-9 |

| Chemical Class | Benzimidazole derivative |

| Synonyms | Tomerzol, Ethomerzol |

Significance of this compound in Fundamental Biological Research

The significance of this compound in fundamental biological research lies primarily in its effects on cellular energy metabolism and its protective properties under conditions of stress, such as hypoxia and ischemia. biomolther.orgnih.goveco-vector.com

Experimental studies have demonstrated this compound's positive influence on energy production processes. biomolther.orgnih.gov In models of brain ischemia and craniocerebral trauma, this compound has been shown to counteract the decrease in NAD-dependent respiration and the uncoupling of oxidative phosphorylation. biomolther.orgnih.gov This suggests a role in maintaining cellular energy supply during periods of oxygen deprivation.

Research has also pointed to this compound's activity as a central-acting vasodilator. nih.govresearchgate.net It has been found to block potential-dependent and receptor-dependent calcium channels. nih.govresearchgate.netnih.gov This action on calcium channels may also contribute to its observed effects on blood rheology by inhibiting platelet aggregation. researchgate.netnih.gov

Studies have also explored the effects of this compound on liver regeneration, indicating its potential to influence reparative processes. medkoo.com In animal models, this compound has been investigated for its ability to correct post-ischemic hypoperfusion, a condition of reduced blood flow following an ischemic event. nih.gov

The research on this compound, though not as extensive as that on bemitil, has provided valuable insights into the mechanisms of action of benzimidazole actoprotectors and their potential applications in mitigating the effects of cellular stress.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLUTXZJXVSDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153002 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120764-43-4, 135048-68-9 | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomerzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethoxy-2-ethylmercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Chemical Relationships of Ethomersol

Precise Chemical Identity: 5-Ethoxy-2-ethylthiobenzimidazole Hydrochloride

Ethomersol, a compound recognized for its actoprotective properties, is chemically identified as 5-Ethoxy-2-ethylthiobenzimidazole Hydrochloride. nih.govbiomolther.orgresearchgate.netresearchgate.net This precise nomenclature delineates its core structure as a benzimidazole (B57391) derivative featuring an ethoxy group at the fifth position and an ethylthio group at the second position of the benzimidazole ring system. nih.govresearchgate.net The hydrochloride salt form enhances its solubility characteristics. nih.gov

Developed in the former USSR for military applications, this compound is also referred to in literature by the names ethomerzol, tomerzol, or tomersol. nih.govbiomolther.org Its development was driven by the need for a more water-soluble analog to earlier benzimidazole-based compounds. nih.govbiomolther.org

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-ethoxy-2-(ethylthio)-1H-benzimidazole hydrochloride | N/A |

| CAS Number | 133875-83-9 | echemi.com |

| Molecular Formula | C11H15ClN2OS | N/A |

| Physical State | Solid | abx.de |

| Color | White to light yellow | abx.de |

| Solubility | Soluble in dimethylsulfoxide (DMSO), Ethanol, Dichloromethane | abx.de |

This table was generated based on available chemical data. IUPAC name and Molecular Formula are derived from the structure provided in sources.

Comparative Structural Analysis with Related Benzimidazole Derivatives, notably Bemitil

This compound belongs to the benzimidazole class of compounds, which are characterized by a fused benzene (B151609) and imidazole (B134444) ring. nih.govbiomolther.org Its structure shares a common scaffold with other actoprotectors, most notably Bemitil. biomolther.org Bemitil, considered a classic reference actoprotector, is chemically known as 2-ethylthiobenzimidazole hydrobromide. biomolther.org

The primary structural distinction between this compound and Bemitil lies in the substitution on the benzene ring. researchgate.netbiomolther.org this compound possesses an ethoxy (-OCH2CH3) group at the 5-position, whereas Bemitil is unsubstituted at this position. biomolther.org This addition of an ethoxy group in this compound was a deliberate modification aimed at overcoming a significant drawback of Bemitil: its low water solubility. nih.govbiomolther.org The hydrochloride salt form of this compound, compared to the hydrobromide of Bemitil, also influences its physical properties.

Both compounds feature a 2-ethylthio (-SCH2CH3) group, which is a key structural element for their pharmacological activity. biomolther.org The core benzimidazole ring is fundamental to the biological effects of this class of compounds. biomolther.org

| Feature | This compound | Bemitil | Source |

| Core Structure | Benzimidazole | Benzimidazole | nih.govbiomolther.org |

| Substitution at C2 | Ethylthio group | Ethylthio group | biomolther.org |

| Substitution at C5 | Ethoxy group | Unsubstituted | researchgate.netbiomolther.org |

| Salt Form | Hydrochloride | Hydrobromide | nih.govbiomolther.org |

| Key Distinction | Higher water solubility | Lower water solubility | nih.govbiomolther.org |

This interactive table highlights the key structural similarities and differences between this compound and Bemitil.

Investigations into Structure-Activity Relationships (SAR) within Benzimidazole Actoprotectors

The study of structure-activity relationships (SAR) for benzimidazole actoprotectors seeks to understand how their chemical structure correlates with their biological activity. A central hypothesis for the mechanism of action for benzimidazole derivatives like this compound and Bemitil is their structural similarity to natural purine (B94841) bases. biomolther.org This resemblance is thought to enable them to influence the cell's genetic apparatus, leading to the amplified expression of RNA and proteins, including enzymes involved in energy metabolism and antioxidant systems. biomolther.orgeco-vector.com

The development of this compound from Bemitil provides a clear example of SAR. The introduction of the 5-ethoxy group to the benzimidazole core was a successful strategy to increase water solubility while retaining the desired actoprotective effects. nih.govbiomolther.org This indicates that substitutions on the benzene ring can modulate the physicochemical properties of the molecule without abolishing its primary biological activity.

The antioxidant properties of these compounds are a significant aspect of their protective effects. eco-vector.comnobleresearch.org Research suggests that the metabolic type of action of this compound is responsible for its protective capabilities in cerebrovascular disturbances of hypoxic origin. eco-vector.com Studies have shown that this compound can prevent the activation of lipid peroxidation and the suppression of antioxidant systems. nobleresearch.orgnih.gov The antioxidant effects of this compound are linked to its energy-stabilizing actions as well as potential direct antiradical activities. eco-vector.com The core benzimidazole structure is crucial for these antioxidant and energy-stabilizing effects. eco-vector.com

Further research into various benzimidazole derivatives has shown that modifications to the core structure can lead to a range of biological activities, including antihypoxic actions. nih.govbiomolther.org These studies help to map the pharmacophore—the essential structural features required for biological activity—for this class of compounds, guiding the synthesis of new derivatives with potentially enhanced properties.

Synthesis and Advanced Derivatization Methodologies

Academic Research on Synthetic Pathways for Benzimidazole (B57391) Compounds

The synthesis of the benzimidazole core, the foundational structure of Ethomersol, is a well-documented area in organic chemistry. arabjchem.orgcbijournal.com Benzimidazole and its derivatives are recognized as crucial scaffolds in medicinal chemistry due to their structural similarity to naturally occurring nucleotides, which allows them to interact with various biopolymers. rsc.orgacademicjournals.orgacs.org

The classical and most fundamental methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions. rsc.orgresearchgate.net

Phillips-Ladenburg Reaction: This approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netsemanticscholar.org The reaction is typically promoted by acidic conditions, often requiring high temperatures. rsc.orgresearchgate.net Modern variations utilize catalysts like ammonium (B1175870) chloride or polyphosphoric acid to improve yields and moderate reaction conditions. semanticscholar.orgapacsci.com

Weidenhagen Reaction: This method is characterized by the reaction of an o-phenylenediamine (B120857) with an aldehyde or ketone. researchgate.netapacsci.com The process often requires an oxidizing agent to facilitate the final cyclization step. apacsci.com

Over the years, numerous modifications and novel catalytic systems have been developed to enhance the efficiency, yield, and environmental friendliness of benzimidazole synthesis. thieme-connect.comresearchgate.net These include:

Metal-Catalyzed Synthesis: Various transition metals, including copper, iron, cobalt, and nickel, have been employed as catalysts. organic-chemistry.orgrsc.orgmdpi.comacs.org For instance, copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives and iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and an ammonia (B1221849) source have proven effective. organic-chemistry.orgrsc.orgnih.gov

Nanoparticle Catalysis: The use of nanoparticles, such as those made of zinc oxide (ZnO) or copper(II) oxide, offers advantages like high surface area, reusability, and often milder reaction conditions. apacsci.comorganic-chemistry.orgbiointerfaceresearch.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for condensation reactions leading to benzimidazole derivatives. mdpi.comrsc.org

Rearrangement Reactions: Alternative pathways, such as the acid-catalyzed rearrangement of quinoxalinone derivatives, provide access to specific substituted benzimidazoles that may be difficult to obtain through classical methods. rsc.org

These diverse synthetic strategies provide a robust toolbox for chemists to construct a wide array of benzimidazole derivatives for further investigation. researchgate.netresearchgate.net

Specific Methodologies for this compound Synthesis

While detailed, step-by-step industrial synthesis protocols for this compound are not widely published in academic literature, its structure, 5-ethoxy-2-ethylthiobenzimidazole, points towards a logical synthetic route based on the established chemistry of benzimidazoles. nih.govresearchgate.net The synthesis would likely follow the Phillips-Ladenburg condensation approach.

A plausible synthetic pathway would involve two key starting materials:

4-Ethoxy-1,2-phenylenediamine: This substituted o-phenylenediamine provides the benzene (B151609) ring portion of the benzimidazole core with the required ethoxy group at the 5-position.

A source for the 2-ethylthio group: This could be ethyl isothiocyanate or a related reagent that can react with the diamine to form the 2-substituted imidazole (B134444) ring.

The general reaction would proceed by condensing 4-ethoxy-1,2-phenylenediamine with a suitable reagent to introduce the ethylthio moiety at the 2-position, followed by cyclization to form the benzimidazole ring. The reaction conditions would be optimized based on the principles of the Phillips-Ladenburg reaction, potentially using a catalyst and controlled heating to ensure high yield and purity.

Strategies for Chemical Modification and Derivatization to Explore Bioactivity Space

The benzimidazole scaffold is a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). biointerfaceresearch.comisca.inontosight.ai The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring system. isca.in For a compound like this compound, derivatization strategies would focus on several key positions:

Position 2 (Ethylthio group): The ethylthio group can be modified to explore the impact of different substituents at this position. This could involve varying the length of the alkyl chain (e.g., methylthio, propylthio), introducing branching, or replacing the sulfur atom with other linkers. Research has shown that even small changes to the side chain at the second position can impact biological activity. isca.in

Position 5 (Ethoxy group on the benzene ring): The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing groups. isca.in This allows for fine-tuning the electronic properties of the aromatic system, which can be crucial for binding to target proteins. rasayanjournal.co.in

The goal of these modifications is to generate a library of related compounds that can be screened for enhanced or novel biological activities. rsc.orgtandfonline.com This systematic approach is a cornerstone of medicinal chemistry and drug discovery. arabjchem.org

Investigation of Stereochemical Aspects and Their Impact on Biological Activity

Stereochemistry can play a critical role in the biological activity of drug molecules. While this compound itself is an achiral molecule, derivatization can introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers). For instance, introducing a chiral substituent at the N-1 position or modifying the ethylthio group with a chiral moiety would result in a chiral molecule.

The biological activity of such chiral benzimidazole derivatives can be highly stereospecific. ontosight.ai Different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological profile than the other. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug molecule.

Therefore, when derivatization strategies lead to chiral compounds, it is essential to:

Develop stereoselective synthetic methods to produce single enantiomers, or

Separate the mixture of stereoisomers (a racemate) into its individual components.

The biological activity of each isolated stereoisomer would then be evaluated independently to determine the stereochemical requirements for optimal activity. The three-dimensional arrangement of atoms in a molecule is often as important as its chemical composition for its biological function. ontosight.aimdpi.com

Molecular and Cellular Mechanisms of Ethomersol Action

Influence on Bioenergetic Processes

Ethomersol has demonstrated a significant positive influence on cellular energy production, particularly under pathological conditions that compromise metabolic function. biomolther.orgnih.gov Its effects are centered on the mitochondria, the primary site of cellular respiration and energy synthesis.

Modulation of NAD-Dependent Respiration

Experimental studies, particularly those modeling brain ischemia and craniocerebral trauma, have shown that this compound plays a crucial role in preserving mitochondrial function. biomolther.orgnih.gov A key aspect of this is its ability to counteract the decrease in NAD-dependent respiration that occurs during such events. biomolther.orgbiomolther.orgnih.gov Nicotinamide adenine (B156593) dinucleotide (NAD) is a critical coenzyme for redox reactions in the mitochondrial electron transport chain, and by maintaining its dependent respiratory processes, this compound helps sustain cellular energy pathways.

Interference with Oxidative Phosphorylation Uncoupling

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing energy which is then used to produce adenosine (B11128) triphosphate (ATP). wikipedia.org Under conditions of cellular stress, such as ischemia, a phenomenon known as uncoupling can occur, where the electron transport chain continues to function, but ATP synthesis is impaired, and energy is dissipated as heat. This compound has been shown to interrupt the uncoupling of oxidative phosphorylation. biomolther.orgbiomolther.orgnih.gov This action ensures that the energy released during respiration is efficiently converted into usable chemical energy in the form of ATP, which is vital for cell survival and function. biomolther.orgnih.gov

Impact on Cellular Adenosine Triphosphate (ATP) and Creatine Phosphate (B84403) Levels

The primary function of cellular bioenergetic pathways is to generate ATP, the main energy currency of the cell. uni-bremen.de Creatine phosphate serves as a rapidly accessible reserve of high-energy phosphates in tissues with high and fluctuating energy demands, like the brain and muscles, to quickly regenerate ATP. uni-bremen.dewikipedia.org By preventing the uncoupling of oxidative phosphorylation and preserving NAD-dependent respiration, this compound supports the maintenance of high ATP synthesis levels, even under oxygen-deficient conditions. biomolther.orgnih.gov Its ability to prevent metabolic disturbances in the brain following trauma is indicative of its role in preserving cellular energy stores. nih.gov This stabilization of energy metabolism is critical for preventing cell death and promoting recovery from hypoxic or ischemic insults. nih.gov114.55.40

Table 1: Summary of this compound's Effects on Bioenergetic Processes

| Mechanism | Observed Effect | Reference |

|---|---|---|

| NAD-Dependent Respiration | Interrupts the decrease in NAD-dependent breathing, especially during brain ischemia. | biomolther.org, biomolther.org, nih.gov |

| Oxidative Phosphorylation | Prevents the uncoupling of oxidation and phosphorylation, enhancing energy production efficiency. | biomolther.org, biomolther.org, nih.gov |

| Cellular Energy Levels | Promotes maintenance of high ATP synthesis and prevents general metabolic disturbances. | biomolther.org, nih.gov, nih.gov |

Antioxidant and Redox Regulatory Mechanisms

A significant component of this compound's activity is its ability to modulate the oxidative balance within cells. biomolther.orgbiomolther.org It functions as an indirect-action antioxidant, bolstering the cell's intrinsic defense mechanisms against oxidative stress.

Suppression of Lipid Peroxidation Products

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. This process is a key indicator of oxidative stress. This compound has been shown to effectively suppress the accumulation of lipid peroxidation products in tissues, particularly during brain ischemia. biomolther.orgbiomolther.orgnih.gov In experimental models of acute hypoxia, this compound administration was found to prevent the activation of lipid peroxidation in the brain and liver of rats. nih.gov Specifically, it decreases the accumulation of markers such as conjugated dienes and malondialdehyde. nih.gov This action helps to preserve the integrity of cell membranes and prevent the downstream damaging effects of oxidative stress. nih.govnih.gov

Upregulation and Activation of Endogenous Antioxidant Enzyme Systems

This compound's antioxidant effects are largely attributed to its ability to enhance the body's own antioxidant defenses. biomolther.org It is believed to work by inducing the synthesis of proteins, including key antioxidant enzymes. biomolther.org Studies have demonstrated that this compound administration increases the activity of crucial antioxidant enzymes in the brain and liver. nih.gov These enzyme systems are the first line of defense against reactive oxygen species (ROS).

The primary enzymatic antioxidant defenses include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen. oatext.comnih.gov

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. oatext.comnih.gov

Glutathione (B108866) Metabolism Enzymes: This system, which includes glutathione peroxidase, utilizes glutathione to reduce harmful hydroperoxides. oatext.comglisodin.org

In studies on rats subjected to acute hypoxia, this compound treatment was shown to increase the levels of thiols and the activity of these antioxidant enzymes. nih.gov It also helped to stabilize the activity of the brain's antioxidant systems following craniocerebral trauma, including effects on superoxide dismutase activity and glutathione levels. researchgate.net This upregulation of the endogenous antioxidant shield is fundamental to its protective effects against oxidative damage. biomolther.org

Table 2: Summary of this compound's Antioxidant Mechanisms

| Mechanism | Observed Effect | Reference |

|---|---|---|

| Lipid Peroxidation | Decreases accumulation of conjugated dienes and malondialdehyde in the brain and liver. | nih.gov |

| Shows pronounced limitation of cerebral lipid peroxidation in vitro. | nih.gov | |

| Antioxidant Enzymes | Increases the activity of antioxidant enzymes in the brain and liver. | nih.gov |

| Upregulates enzymes including Superoxide Dismutase, Catalase, and Glutathione Metabolism Enzymes through protein synthesis induction. | biomolther.org | |

| Stabilizes the activity of brain antioxidant systems post-trauma. | researchgate.net |

Role in Maintaining Cellular Oxidative Balance

Experimental studies have shown that this compound exerts its antioxidant effects by decreasing the products of lipid peroxidation in tissues. biomolther.orgbiomolther.org This protective action has been particularly noted in models of brain ischemia. biomolther.orgbiomolther.org By mitigating oxidative damage, this compound helps preserve cellular integrity and function under conditions of stress. Furthermore, as an indirect-action antioxidant, its broader mechanism involves enhancing the biosynthesis of the body's own antioxidant enzymes. biomolther.org

Interactions with Ion Channel Physiology

Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, thereby controlling a cell's excitability and signaling pathways. nih.govfrontiersin.org Among these, calcium channels are vital transducers that convert electrical signals at the cell surface into intracellular calcium transients, which in turn initiate a wide array of physiological events. nih.govguidetopharmacology.orgnih.gov this compound's pharmacological profile includes notable interactions with the physiology of these channels.

Potential-dependent calcium channels, also known as voltage-gated calcium channels (VGCCs), are activated by changes in the membrane potential (depolarization). nih.govwikipedia.org Their opening allows an influx of calcium ions that is essential for processes such as neurotransmitter release, muscle contraction, and gene expression. nih.govwikipedia.org Research indicates that this compound functions as a vasodilator with a central action, a property attributed to its ability to block potential-dependent calcium channels. biomolther.orginforang.com

Receptor-dependent calcium channels open in response to the binding of a specific ligand or messenger to a receptor, rather than a change in membrane voltage. mdpi.comwikipedia.org this compound's activity is particularly pronounced in its blockade of these receptor-dependent calcium channels. biomolther.orginforang.com This mechanism has been observed to have significant physiological consequences. For instance, this compound can block the calcium channels present on thrombocyte membranes. biomolther.org This action interferes with the activation of thrombocytes by aggregation inductors, thereby limiting the progression of thrombosis. biomolther.org

| Ion Channel Type | Effect of this compound | Physiological Consequence | Source |

|---|---|---|---|

| Potential-Dependent Calcium Channels | Blockade | Contributes to central vasodilator action. | biomolther.orginforang.com |

| Receptor-Dependent Calcium Channels | Strong Blockade | Contributes to central vasodilator action; limits thrombosis by blocking thrombocyte membrane channels. | biomolther.orginforang.com |

Regulation of Macromolecular Synthesis and Expression

The regulation of macromolecular synthesis, particularly the synthesis of proteins, is a cornerstone of cellular function and adaptation. libretexts.org The process involves the transcription of genetic information from DNA to mRNA and the subsequent translation of mRNA into polypeptide chains, which fold into functional proteins. ozbiosciences.com

A primary mechanism of action for actoprotectors like this compound is the direct stimulation of protein synthesis. biomolther.orgsemanticscholar.org This process involves the activation of the cell genome, leading to the de novo synthesis of proteins in various organs and tissues. biomolther.org The enhancement of protein synthesis is foundational to many of this compound's other pharmacological effects. For example, the increased synthesis of mitochondrial structural proteins contributes to a higher capacity for energy production and helps maintain a strong coupling between oxidation and phosphorylation. biomolther.org This stimulation of protein synthesis is a key differentiator between actoprotectors and other classes of performance-enhancing drugs. semanticscholar.org

The stimulation of protein synthesis by this compound extends to the targeted synthesis of specific enzymes, which in turn modulates metabolic activity. biomolther.org Research has identified several key effects:

Gluconeogenesis Enzymes : this compound promotes the synthesis of enzymes involved in gluconeogenesis. This facilitates the utilization of lactate (B86563) and the resynthesis of carbohydrates, which is linked to increased physical work capacity. biomolther.org

Mitochondrial Enzymes : An enhancement in the synthesis of mitochondrial enzymes contributes to increased energy production capabilities within the cell. biomolther.org

Antioxidant Enzymes : this compound acts as an indirect antioxidant by stimulating the biosynthesis of endogenous antioxidant enzymes, thereby strengthening the cell's ability to manage oxidative stress. biomolther.org

| Affected Pathway/Component | Specific Effect of this compound | Functional Outcome | Source |

|---|---|---|---|

| General Protein Synthesis | Stimulation of cell genome activation for de novo protein synthesis. | Underpins many of the compound's other pharmacological effects. | biomolther.orgbiomolther.orgsemanticscholar.org |

| Mitochondrial Proteins | Stimulation of mitochondrial enzyme and structural protein synthesis. | Increases energy production and maintains coupling of oxidation and phosphorylation. | biomolther.org |

| Gluconeogenesis Enzymes | Enhancement of enzyme synthesis. | Facilitates lactate utilization and carbohydrate resynthesis. | biomolther.org |

| Antioxidant Enzymes | Enhancement of biosynthesis. | Strengthens cellular defense against oxidative stress. | biomolther.org |

Inability to Generate Article on this compound's Modulation of Hemoglobin-Oxygen Affinity

Despite a comprehensive search for scientific literature and data, there is insufficient public information available to generate a detailed and scientifically accurate article on the molecular and cellular mechanisms of this compound's modulation of hemoglobin-oxygen affinity as per the requested outline.

The search results indicate that this compound is recognized as a compound with antihypoxic and actoprotective properties. Its mechanism of action is described as complex and not fully elucidated, with some studies pointing towards its role in improving the efficiency of tissue respiration under hypoxic conditions, as well as possessing antioxidant, spasmolytic, and antiaggregatory activities. researchgate.netresearchgate.netnih.gov One study noted that the administration of this compound was associated with a decrease in behavioral impairments and the prevention of metabolic disturbances in the brain of rats following trauma. eco-vector.com

However, the available literature does not provide specific, in-depth research findings or quantitative data regarding the direct interaction of this compound with hemoglobin. Crucially, there is a lack of data on its effect on the P50 value, which is a key indicator of hemoglobin-oxygen affinity. acutecaretesting.orgnih.govmedmastery.comresearchgate.netmsdmanuals.com Furthermore, no information was found detailing the allosteric modulation mechanisms or the specific binding site of this compound on the hemoglobin molecule. nih.govlibretexts.orgnih.govsandiego.eduutah.edusavemyexams.com

The absence of this critical data prevents the creation of the requested data tables and a thorough analysis of this compound's direct effects on hemoglobin as outlined. The existing information is too general to support the level of detail required for the specified sections and subsections of the article. Therefore, it is not possible to fulfill the user's request to generate a comprehensive article focused solely on the chemical compound “this compound” and its modulation of hemoglobin-oxygen affinity.

Pre Clinical Experimental Research and Animal Models

In Vitro Studies on Cellular Responses to Ethomersol

Detailed in vitro studies focusing exclusively on the cellular responses to this compound are not extensively documented in the available scientific literature. However, research on related benzimidazole (B57391) actoprotectors and inferences from in vivo studies suggest that this compound's mechanism of action at the cellular level is rooted in its metabolic and antioxidant properties.

The compound is believed to influence cellular energy production processes. Evidence from animal models of ischemia indicates that this compound can interrupt the decrease of NAD-dependent breathing and the uncoupling of oxidative phosphorylation biomolther.orgnih.govresearchgate.net. This suggests a direct or indirect effect on mitochondrial function, helping to maintain cellular respiration and ATP synthesis under hypoxic stress. The therapeutic effect of benzimidazole actoprotectors is thought to involve the activation of the cell genome and the optimization of mitochondrial oxidation fesmu.ru.

Furthermore, this compound exhibits significant antioxidant properties by reducing the accumulation of lipid peroxidation products in tissues subjected to ischemic conditions biomolther.orgnih.gov. This action helps protect cellular membranes from oxidative damage, a key factor in secondary injury cascades following hypoxic or traumatic events. The compound's ability to inhibit the accumulation of free radicals has been noted under various pathological conditions biomolther.org.

Table 1: Inferred Cellular Mechanisms of this compound

| Mechanistic Target | Inferred Cellular Effect | Supporting Evidence Context |

|---|---|---|

| Mitochondrial Respiration | Interrupts the decrease of NAD-dependent breathing; Prevents uncoupling of oxidative phosphorylation. | Inferred from in vivo brain ischemia models biomolther.orgnih.govresearchgate.net. |

| Gene Expression | May amplify the expression of RNA and proteins, including enzymes for gluconeogenesis and oxidative phosphorylation. | Based on the proposed mechanism for the benzimidazole class of actoprotectors fesmu.ru. |

| Oxidative Stress | Decreases lipid peroxidation products in tissues; Inhibits free radical accumulation. | Observed in in vivo models of brain ischemia and other pathological states biomolther.orgnih.gov. |

| Calcium Channels | Blocks potential-dependent and receptor-dependent calcium channels. | Demonstrated in animal experiments, contributing to its vasodilator properties researchgate.net. |

Efficacy in Models of Brain Ischemia and Hypoxia

This compound has been extensively studied in animal models of brain injury resulting from insufficient oxygen supply, demonstrating protective effects across various experimental scenarios.

In experimental models of cerebral ischemia, this compound has shown significant neuroprotective activity. Studies using a middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke, have demonstrated the compound's ability to reduce the resulting neurological damage. One study found that this compound, administered at 25 mg/kg, significantly lowered the neurological deficit score compared to an untreated control group pharmjournal.ru. The deficit was reduced by 1.9 times on the first day and 2.0 times on the third day post-occlusion pharmjournal.ru.

The mechanisms underlying this protection include the preservation of energy metabolism and antioxidant effects, which limit the damage from lipid peroxidation biomolther.orgnih.govresearchgate.net. Additionally, this compound has been shown to positively influence the rheological properties of blood by preventing a decrease in erythrocyte deformability, which is crucial for maintaining microcirculation in ischemic tissues nih.goveco-vector.com. It also exhibits vasodilatory properties by blocking calcium channels, which may improve local cerebral blood flow researchgate.netmedical-diss.com.

Table 2: Effect of this compound on Neurological Deficit in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Time Point Post-MCAO | Treatment Group | Neurological Deficit Reduction (vs. Control) | Statistical Significance |

|---|---|---|---|

| Day 1 | This compound (25 mg/kg) | 1.9 times lower | p < 0.05 |

| Day 3 | This compound (25 mg/kg) | 2.0 times lower | p < 0.05 |

Data sourced from a study on a rat model of acute ischemic stroke pharmjournal.ru.

This compound has demonstrated cerebroprotective effects in animal models of craniocerebral trauma (CCT). In rats subjected to mechanical brain injury, administration of this compound at a dose of 25 mg/kg for three days following the trauma was found to decrease behavioral impairments and prevent metabolic disturbances in the brain eco-vector.comresearchgate.netscbmt.ru. These studies noted that the compound's effectiveness was apparent in animals with both high and low resistance to hypoxia, suggesting a robust mechanism of action researchgate.netscbmt.ru.

The protective action in CCT is linked to its antihypoxic properties. Following a traumatic injury, secondary ischemia and hypoxia are common, and this compound helps to mitigate this by reducing the oxygen demand of the tissues cyberleninka.ru. By preserving energy metabolism and reducing oxidative stress, it helps to limit the cascade of secondary injuries that follow the initial trauma biomolther.orgnih.gov.

Table 3: Efficacy of this compound in a Rat Model of Craniocerebral Trauma (CCT)

| Parameter | Animal Group | Observation | Reference |

|---|---|---|---|

| Behavioral Impairments | Rats with CCT | This compound (25 mg/kg) administration decreased behavioral deficits. | eco-vector.comresearchgate.netscbmt.ru |

| Brain Metabolism | Rats with CCT | Prevented metabolic disturbances in the brain. | researchgate.netscbmt.ru |

| Oxygen Consumption | Rats with CCT | Reduced oxygen consumption in the acute post-traumatic period. | cyberleninka.ru |

This compound's protective effects under conditions of acute hypobaric hypoxia, which simulates high-altitude exposure, have been documented. Studies show that the compound exerts a protective effect in animals and accelerates the recovery of behavioral, dynamometric (strength), locomotor, and mnemonic (memory) functions in animals that have experienced hypoxic trauma researchgate.netcyberleninka.ru. The research highlights that this compound is effective in animals with differing natural resistance to hypoxia researchgate.net. This antihypoxic activity is a key component of its broader actoprotective profile biomolther.org.

Table 4: Protective Effects of this compound in Animal Models of Acute Hypobaric Hypoxia

| Functional Parameter | Effect of this compound Post-Hypoxic Trauma |

|---|---|

| Behavioral functions | Accelerated restoration |

| Dynamometric parameters (Strength) | Accelerated restoration |

| Locomotor activity | Accelerated restoration |

| Mnemonic parameters (Memory) | Accelerated restoration |

Findings are based on studies in animals subjected to acute hypobaric hypoxia researchgate.netcyberleninka.ru.

The neuroprotective and cerebroprotective outcomes of this compound treatment are a result of its multifaceted mechanism of action. By definition, cerebroprotection aims to benefit the entire neurovascular unit, including neurons, glia, and endothelial cells, leading to improved functional outcomes nih.govkoreascience.kr.

This compound achieves this by targeting key pathological processes common to both ischemic and traumatic brain injury. Its primary mechanisms include:

Preservation of Energy Metabolism: It counteracts the disruption of mitochondrial function, a critical event in hypoxic/ischemic cell death biomolther.orgnih.gov.

Antioxidant Activity: It reduces levels of lipid peroxidation products, thereby protecting cell membranes and limiting oxidative damage biomolther.orgnih.gov.

The culmination of these effects is a measurable improvement in neurological function and a reduction in the severity of brain damage in pre-clinical models pharmjournal.ruscbmt.ru.

Table 5: Summary of Neuroprotective and Cerebroprotective Mechanisms of this compound

| Mechanism | Pathological Process Targeted | Outcome |

|---|---|---|

| Metabolic Regulation | Disruption of NAD-dependent breathing and oxidative phosphorylation. | Maintenance of cellular energy supply (ATP). |

| Antioxidant Defense | Increased production of free radicals and lipid peroxidation. | Reduction of oxidative stress and membrane damage. |

| Hemodynamic Support | Impaired erythrocyte deformability and vasoconstriction. | Improved microcirculation and tissue oxygenation. |

Assessment of Physical Performance and Endurance in Experimental Animals

This compound is classified as an actoprotector, a class of drugs that enhances the body's stability against physical loads without increasing oxygen consumption or heat production biomolther.orgnih.gov. Its efficacy in improving physical performance and endurance has been evaluated in various animal experiments, often using forced swimming or treadmill tests.

In a study involving rats poisoned with ethylene (B1197577) glycol, this compound treatment significantly accelerated the recovery of physical work capacity. By day 7 of the experiment, the performance of rats treated with this compound had recovered to 94.2% of the normal physiological level, compared to only 66.2% in the untreated control group researchgate.net. Another study using a forced swimming test in rats exposed to a neurotoxicant found that this compound fumarate (B1241708) improved the learning process, as evidenced by a 79.3% reduction in the total time spent swimming by the third day of testing cyberleninka.ru. These findings demonstrate that this compound not only protects against physical stressors but also facilitates faster recovery and adaptation biomolther.org.

Table 6: Effect of this compound on Physical Performance in Rats

| Experimental Model | Parameter Measured | Control Group Result | This compound-Treated Group Result |

|---|---|---|---|

| Ethylene Glycol Poisoning | Recovery of work capacity by Day 7 | 66.2% of physiological level | 94.2% of physiological level |

| Forced Swimming Test (Day 3) | Reduction in total swimming time | Baseline | 79.3% reduction |

Data compiled from studies on physical performance in rats under chemical stress cyberleninka.ruresearchgate.net.

Comparative Experimental Pharmacology of this compound with other Actoprotectors (e.g., Bemitil, Bromantane) in Animal Models

This compound, a water-soluble benzimidazole derivative, was developed as an analogue to Bemitil and consequently shares many of its pharmacological properties. biomolther.orgresearchgate.net Actoprotectors are defined as agents that enhance physical stability and performance without increasing oxygen consumption or heat production. biomolther.orgnih.gov Both this compound and Bemitil, its classic counterpart, primarily exert their effects by stimulating protein synthesis and enhancing energy efficiency. biomolther.orgnih.govbiomolther.org

In experimental animal models of brain ischemia and craniocerebral trauma, both this compound and Bemitil have demonstrated a positive influence on energy production processes. biomolther.orgresearchgate.net this compound has been shown to prevent the decrease in NAD-dependent respiration and the uncoupling of oxidative phosphorylation. researchgate.netbiomolther.org This mechanism is crucial for maintaining cellular energy homeostasis under stressful conditions.

A key area of comparison is their antioxidant activity. Both compounds are effective at inhibiting the accumulation of free radicals and reducing lipid peroxidation products in tissues during events like brain ischemia. biomolther.orgresearchgate.netnih.govbiomolther.org However, their mechanisms of antioxidant action differ. Bemitil's effect is primarily indirect, achieved by inducing the synthesis of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.govbiomolther.org In contrast, this compound also appears to possess direct antioxidant properties. researchgate.netbiomolther.org

Bromantane, an adamantane-derivative actoprotector, also enhances physical performance and shortens recovery times. biomolther.org While direct comparative studies with this compound are limited in the provided literature, Bromantane's profile shows dose-dependent effects on behavioral activity, which differs from the primary metabolic and antioxidant focus of the benzimidazole derivatives. biomolther.orgbiomolther.org

Table 1: Comparative Pharmacology of Actoprotectors in Animal Models

| Pharmacological Property | This compound | Bemitil | Bromantane |

|---|---|---|---|

| Chemical Class | Benzimidazole derivative researchgate.netnih.gov | Benzimidazole derivative biomolther.orgresearchgate.net | Adamantane derivative biomolther.orgresearchgate.net |

| Primary Mechanism | Stimulates energy production, antioxidant biomolther.orgbiomolther.org | Stimulates protein synthesis and energy efficiency, indirect antioxidant biomolther.orgnih.gov | Enhances physical performance, monoamine system modulation biomolther.org |

| Effect on Energy Metabolism | Positive influence on energy production; prevents uncoupling of oxidative phosphorylation biomolther.orgresearchgate.net | Positive influence on energy production; reduces glycogen (B147801) depletion and lactate (B86563) accumulation biomolther.org | Enhances endurance and shortens recovery biomolther.org |

| Antioxidant Action | Decreases lipid peroxidation; inhibits free radical accumulation biomolther.orgbiomolther.org | Induces synthesis of antioxidant enzymes (SOD, catalase) nih.govbiomolther.org | Not a primary reported mechanism |

| Key Experimental Models | Brain ischemia, craniocerebral trauma biomolther.orgresearchgate.net | Exhaustive physical loads, hypoxia, craniocerebral trauma biomolther.orgresearchgate.net | Exhaustive physical exertion biomolther.org |

Examination of this compound's Influence on Metabolic Disturbances in Experimental Models

Experimental research highlights this compound's significant role in preventing and correcting metabolic disturbances, particularly in models of cerebral pathology. In rat models of craniocerebral trauma, administration of this compound was shown to prevent the development of metabolic disturbances in the brain. researchgate.neteco-vector.comnih.gov This protective effect is closely linked to its influence on cellular energy metabolism.

This compound positively impacts energy production by interrupting the decline of NAD-dependent breathing and preventing the uncoupling of oxidative phosphorylation in mitochondria. researchgate.netbiomolther.org These actions ensure a more stable and efficient production of ATP, which is critical for cellular function and survival, especially under hypoxic or ischemic conditions. nih.gov

Furthermore, this compound has been found to influence the oxygen-carrying capacity of blood. researchgate.net It induces a reduction in hemoglobin's affinity for oxygen, which consequently increases the delivery of oxygen to tissues. researchgate.net This enhancement of oxygen availability at the tissue level is a vital component of its protective effects against metabolic stress caused by hypoxia. nih.gov Its antioxidant properties also contribute by mitigating cellular damage from oxidative stress, a common feature of metabolic disturbances. biomolther.orgbiomolther.org

Table 2: this compound's Effects on Metabolic Parameters in Experimental Models

| Metabolic Parameter | Observed Effect of this compound | Experimental Model | Reference |

|---|---|---|---|

| Brain Metabolism | Prevented metabolic disturbances | Craniocerebral Trauma (Rats) | researchgate.neteco-vector.comnih.gov |

| Cellular Respiration | Interrupts the decrease of NAD-dependent breathing | Brain Ischemia Models | researchgate.netbiomolther.org |

| Oxidative Phosphorylation | Prevents uncoupling | Brain Ischemia Models | researchgate.netbiomolther.org |

| Oxygen Transport | Reduces hemoglobin's affinity for oxygen, increasing tissue delivery | General Animal Experiments | researchgate.net |

| Lipid Peroxidation | Decreases lipid peroxidation products in tissues | Brain Ischemia Models | researchgate.netbiomolther.org |

Behavioral Studies in Animals under Stress and Recovery Conditions

This compound has been investigated for its effects on animal behavior, particularly in the context of stress and recovery from injury. In experiments involving rats subjected to mechanical craniocerebral trauma, a significant model for physical and neurological stress, this compound demonstrated clear therapeutic benefits. researchgate.neteco-vector.comnih.gov

Administration of this compound following the trauma led to a decrease in behavioral impairments. researchgate.neteco-vector.com This was observed in rats with varying individual resistance levels to acute hypoxia, indicating a robust effect. researchgate.netnih.gov The compound was found to restore the structure of individual behavior, suggesting an organizing and normalizing influence on the central nervous system during the critical recovery period. researchgate.neteco-vector.comnih.gov For instance, in an elevated plus maze test, a common model for anxiety, this compound showed positive effects on the behavior of rats that had sustained craniocerebral trauma. researchgate.net

These behavioral outcomes are considered secondary to the compound's primary physiological actions. By preventing metabolic disturbances and reducing oxidative damage in the brain, this compound creates a more favorable biochemical environment for neuronal function, which in turn supports the normalization of behavior and facilitates recovery from stress-induced deficits. researchgate.netnih.gov In the same craniocerebral trauma model, the comparator actoprotector Bemitil also produced a cerebroprotective effect and normalized individual behavioral characteristics. researchgate.net

Theoretical and Computational Investigations of Ethomersol

Computational Chemistry Approaches to Molecular Structure and Reactivity

The electronic properties of Ethomersol can also be thoroughly examined. The distribution of electron density, for instance, reveals the molecule's polarity and identifies regions that are susceptible to electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy levels and spatial distribution are crucial in determining the molecule's chemical reactivity and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, computational methods can simulate various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By comparing these simulated spectra with experimental data, the accuracy of the computed molecular structure can be validated.

Table 1: Illustrative Calculated Molecular Properties of this compound

| Property | Value | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for benzimidazole (B57391) derivatives; it is not derived from specific experimental or computational studies on this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. eprajournals.com In the context of this compound, docking studies can be employed to identify potential biological targets and to understand the specific interactions that govern the binding process. For benzimidazole derivatives, common interactions include hydrogen bonds and hydrophobic interactions. ukm.my

Once a potential binding pose is identified through docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, allowing researchers to assess the stability of the binding pose and to observe any conformational changes in both the ligand and the protein upon binding. These simulations can also be used to calculate the binding free energy, which provides a quantitative measure of the affinity between this compound and its target.

Table 2: Representative Binding Affinity of Benzimidazole Derivatives to a Target Protein

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzimidazole Analog 1 | Kinase A | -8.5 | MET793, LYS745 |

| Benzimidazole Analog 2 | Kinase B | -7.9 | GLU762, LEU844 |

| Benzimidazole Analog 3 | Tubulin | -9.2 | ARG241, GLN247 |

Note: This table presents representative data from studies on other benzimidazole derivatives to illustrate the type of information obtained from molecular docking studies. ukm.mynih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For a class of compounds like the benzimidazole derivatives to which this compound belongs, QSAR models can be developed to predict the actoprotector activity of new, unsynthesized analogs. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with potentially enhanced activity. mdpi.com

Bioinformatics and Systems Biology Approaches to Elucidating Complex Actions

The actoprotector effects of this compound are likely not due to interaction with a single target but rather a modulation of complex biological networks. medium.com Bioinformatics and systems biology offer the tools to investigate these complex actions. omicstutorials.comfrontiersin.org By analyzing large-scale biological data, such as gene expression or proteomic data from cells or tissues treated with this compound, it is possible to identify the pathways and networks that are most significantly affected by the compound.

For instance, transcriptomic analysis could reveal upregulation of genes involved in energy metabolism and cellular stress responses, consistent with the known effects of actoprotectors. nih.gov Systems biology approaches can then be used to construct network models that illustrate the interconnectedness of these affected pathways, providing a more holistic understanding of this compound's mechanism of action. nih.gov These approaches can help to identify key nodes in the network that may represent novel therapeutic targets.

Development of Theoretical Frameworks for Actoprotector Mechanisms

The development of theoretical frameworks for the mechanisms of actoprotectors like this compound is an ongoing area of research. researchgate.net These frameworks aim to provide a conceptual basis for understanding how these compounds enhance physical and mental performance without increasing oxygen consumption. nih.govmedium.com

One prominent theory is that actoprotectors optimize energy metabolism and stimulate the synthesis of proteins and RNA. medium.com Computational studies can contribute to this framework by modeling the effects of this compound on key metabolic enzymes or by simulating its influence on the dynamics of protein synthesis machinery. By integrating computational predictions with experimental data, a more comprehensive and predictive theoretical framework for the action of actoprotectors can be developed.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Molecular Targets and Signaling Pathways

Existing research indicates that Ethomersol exerts influence on fundamental cellular processes. It has been shown to prevent the decrease of NAD-dependent breathing and the uncoupling of oxidative phosphorylation in models of brain ischemia and craniocerebral trauma. biomolther.orgnih.gov Furthermore, it exhibits properties of a central action vasodilator by blocking potential-dependent and receptor-dependent calcium channels. biomolther.orgnih.gov

Future research should aim to elucidate the precise molecular mechanisms behind these observations. A deeper investigation into its interaction with mitochondrial respiratory chain complexes is warranted. Modern techniques such as high-throughput screening and molecular docking could identify specific protein targets beyond those already suggested. The signaling pathways affected by this compound's modulation of calcium channels remain largely unexplored. A focused effort to map these pathways could reveal novel therapeutic targets for conditions characterized by calcium dysregulation.

Development of Advanced Pre-clinical Experimental Models for Comprehensive Understanding

The majority of experimental data on this compound comes from studies using brain ischemia and craniocerebral trauma models. biomolther.orgnih.gov While these have provided initial insights, a broader and more sophisticated range of pre-clinical models is necessary for a comprehensive understanding of its actoprotective and therapeutic potential.

| Historical Experimental Model | Observed Effects of this compound |

| Brain Ischemia | Interrupts decrease of NAD-dependent breathing, prevents uncoupling of oxidative phosphorylation, shows antioxidant properties. biomolther.orgnih.gov |

| Craniocerebral Trauma | Positive influence on energy production processes. biomolther.orgnih.goveco-vector.com |

| Acute Hypobaric Hypoxia | Provides a protective effect and accelerates restoration of behavioral, dynamometric, locomotor, and mnemonic parameters. popline.org |

| Partial Hepatectomy | Accelerates liver regeneration. nih.govthegoodscentscompany.commedkoo.com |

Future pre-clinical studies could employ more advanced models, such as organ-on-a-chip technology to simulate human physiological systems with greater accuracy. Genetically modified animal models could help pinpoint the specific genes and pathways through which this compound acts. Furthermore, expanding the scope of models to include chronic stress, fatigue syndromes, and age-related cognitive decline could uncover a wider range of potential applications for its actoprotective properties.

Investigation of Long-Term Molecular and Cellular Adaptive Responses

The interruption of research into this compound means there is a significant lack of data on the long-term molecular and cellular adaptive responses to its administration. biomolther.orgnih.gov The initial studies were primarily focused on acute effects. biomolther.org Understanding the consequences of sustained exposure is critical for evaluating its potential as a therapeutic agent or performance enhancer.

Future long-term studies in animal models should be designed to monitor for changes in gene expression, protein synthesis, and mitochondrial function over extended periods. It would be crucial to investigate whether the observed antioxidant and energy-modulating effects are sustained, enhanced, or diminished with chronic use. biomolther.orgnih.gov Additionally, assessing potential adaptive changes in receptor sensitivity and enzyme activity would be vital for a complete pharmacological profile.

Application of this compound's Chemical Scaffold in Rational Drug Design for Novel Actoprotectors

This compound belongs to the benzimidazole (B57391) class of actoprotectors. biomolther.orgresearchgate.net Its chemical scaffold, 5-ethoxy-2-ethylthiobenzimidazole, represents a promising starting point for the rational design of new and improved actoprotectors. nih.govresearchgate.net The parent compound, bemitil, suffered from drawbacks such as low water solubility, a problem that medicinal chemistry approaches could address in next-generation compounds. biomolther.orgnih.gov

By using this compound's structure as a template, chemists can synthesize a library of analogues with modifications designed to enhance potency, selectivity, and pharmacokinetic properties. For instance, altering the ethoxy and ethylthio groups could modulate the compound's interaction with its molecular targets or improve its metabolic stability. This approach could lead to the development of novel actoprotectors with superior efficacy and a more favorable profile for potential clinical development.

Re-evaluation of Historical Experimental Data Utilizing Modern Analytical Techniques

Clinical studies on this compound were conducted in 1990-91, and a number of animal experiments took place before and after this period. biomolther.orgbiomolther.org This historical data, if accessible, could be a valuable resource. The analytical techniques and methodologies available today are vastly more powerful than those of the early 1990s.

A systematic effort to locate and re-analyze these historical datasets could yield new insights. Modern bioinformatics and statistical modeling could uncover correlations and effects that were not apparent with the original analytical methods. For example, a re-examination of data from the studies on patients with phosphoorganic compound intoxication could reveal biomarkers or patient subgroups that responded particularly well to this compound. biomolther.org This retrospective analysis could provide a stronger foundation and justification for renewing experimental research into this compound.

Q & A

Q. How can computational chemistry enhance the design of this compound derivatives with improved efficacy?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor interactions. Use quantum mechanical calculations (DFT) to predict electronic properties. Apply machine learning (e.g., random forests) to QSAR models for activity prediction. Validate in vitro with isothermal titration calorimetry (ITC) for binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.